molecular formula C21H17N3OS B2898778 1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea CAS No. 331244-36-1

1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea

Cat. No.: B2898778
CAS No.: 331244-36-1
M. Wt: 359.45
InChI Key: QZBOVIQYHULBBW-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea is a complex organic compound that features a benzothiazole ring fused with a benzyl and phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea typically involves the reaction of 2-aminobenzothiazole with benzyl isocyanate and phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Comparison with Similar Compounds

Uniqueness: 1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and phenyl groups enhances its potential interactions with biological targets and its versatility in synthetic applications .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-1-benzyl-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c25-20(22-17-11-5-2-6-12-17)24(15-16-9-3-1-4-10-16)21-23-18-13-7-8-14-19(18)26-21/h1-14H,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBOVIQYHULBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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